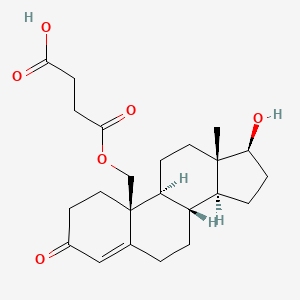

Testosterone-19-hemisuccinate

Description

Structure

3D Structure

Properties

CAS No. |

56101-27-0 |

|---|---|

Molecular Formula |

C23H32O6 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-[[(8R,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H32O6/c1-22-10-9-18-16(17(22)4-5-19(22)25)3-2-14-12-15(24)8-11-23(14,18)13-29-21(28)7-6-20(26)27/h12,16-19,25H,2-11,13H2,1H3,(H,26,27)/t16-,17-,18-,19-,22-,23+/m0/s1 |

InChI Key |

UELSRLDLPBOXOQ-CXWWUJLYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COC(=O)CCC(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34COC(=O)CCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34COC(=O)CCC(=O)O |

Synonyms |

t-19-h testosterone-19-hemisuccinate testosterone-19-succinate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Research Applications of Testosterone 19 Hemisuccinate

Established Chemical Synthesis Routes for 19-Functionalized Testosterone (B1683101) Derivatives

The synthesis of testosterone derivatives functionalized at the C-19 position is a key step toward creating molecules like testosterone-19-hemisuccinate. This process often involves multi-step reactions to introduce a reactive handle at the sterically hindered C-19 angular methyl group. The catalytic mechanism of enzymes like cytochrome P450 19A1 (aromatase), which naturally hydroxylates the C-19 position of androgens, provides a biological precedent for this transformation. researchgate.net

Chemical strategies often begin with the creation of a 19-hydroxy or 19-oxo intermediate. For instance, the 19-hydroxy and 19-oxo derivatives of 16α,17β-dihydroxy-androst-4-en-3-one have been synthesized and identified as intermediates in the biosynthesis of estriol. rsc.org A common laboratory approach involves the protection of other reactive groups on the steroid nucleus, followed by the targeted functionalization of the C-19 methyl group. An alternative pathway for introducing a functional group at the 19-position involves the synthesis of 17β-hydroxy-androst-4-en-3-one-19-yl carboxymethyl ether. nih.gov This ether derivative can then be activated, for example by the carbodiimide (B86325) method, to react with other molecules. nih.gov These foundational methods provide the necessary 19-functionalized testosterone precursors for subsequent elaboration into hemisuccinate esters or other derivatives.

Specific Synthesis of this compound: Reaction Conditions and Yield Optimization

The synthesis of this compound (T19H) from a 19-hydroxytestosterone (B1204608) precursor is typically achieved through an esterification reaction. This process introduces a succinate (B1194679) linker, which provides a terminal carboxylic acid group essential for subsequent conjugation reactions.

A general and effective method for creating steroidal hemisuccinates involves the reaction of the corresponding steroidal alcohol with succinic anhydride (B1165640). sphinxsai.commdpi.com Pyridine (B92270) is commonly used as the solvent and base catalyst for this reaction, which is often carried out at elevated temperatures under reflux. sphinxsai.commdpi.com The reaction involves the nucleophilic attack of the steroidal hydroxyl group on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the hemisuccinate ester.

While specific yield data for the synthesis of T19H is not extensively detailed in the provided literature, the efficiency of similar reactions, such as the synthesis of dihydrotestosterone-17-hemisuccinate, can be influenced by the choice of reagents and conditions. For example, one method using succinic anhydride and pyridine in toluene (B28343) under reflux yielded 60% of the product. sphinxsai.com An alternative method using succinic acid and 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent in an acetonitrile-water mixture at room temperature resulted in a 75% yield of the desired hemisuccinate. sphinxsai.com Optimization of the T19H synthesis would likely involve screening similar conditions, including different solvents, coupling agents (e.g., DCC, EDC), and reaction times to maximize the yield and purity of the final product.

Table 1: Comparison of Synthetic Methods for Steroid Hemisuccinates

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Method A | Dihydrotestosterone, Succinic Anhydride, Pyridine | Toluene, Reflux, 8 hours | 60% | sphinxsai.com |

Strategies for Linker Integration and Bioconjugation of this compound to Carrier Proteins

The terminal carboxylic acid group of the hemisuccinate linker in T19H is the key functional handle for bioconjugation, the process of covalently attaching it to larger biomolecules, typically carrier proteins. acs.org This is crucial for generating immunogens capable of eliciting an antibody response against the hapten (testosterone). nih.gov The fundamental concept of bioconjugation involves the attachment of one molecule to another via a covalent bond to form a more complex structure. acs.org

Commonly used carrier proteins include bovine serum albumin (BSA) and porcine thyroglobulin (PT). nih.gov The conjugation is typically achieved using a carbodiimide-mediated reaction, which activates the carboxylic acid on T19H to form a reactive intermediate that is then readily attacked by the primary amine groups (e.g., from lysine (B10760008) residues) on the surface of the protein.

A study comparing different testosterone conjugates found that immunogens linked to porcine thyroglobulin (PT) produced higher antiserum titres and more sensitive standard curves in immunoassays compared to other conjugates. nih.gov The site of conjugation on the testosterone molecule influences the specificity of the resulting antibodies. By using a C-19 linked hapten like T19H, the distinct structural features at the C-3 and C-17 positions of the testosterone molecule remain exposed, potentially leading to the generation of highly specific antibodies. nih.gov For example, an alternative pathway for linking a molecule at the 19-position involves synthesizing a carboxymethyl ether derivative, which is then activated by the carbodiimide method to react with amino-terminal biotin (B1667282) derivatives. nih.gov

Isotopic Labeling Techniques for Radioligand Synthesis Utilizing this compound

Isotopically labeled ligands are indispensable tools for developing sensitive and specific radioimmunoassays (RIAs). nih.govsigmaaldrich.com Testosterone itself cannot be directly radiolabeled with iodine, the most common isotope for RIAs. Therefore, a derivative like T19H, which contains a chemical linker, is used as an intermediate. nih.goviaea.org

The strategy involves coupling the T19H derivative to a molecule that can be easily iodinated, such as histamine (B1213489) or tyrosyl-methyl-ester (TME). nih.goviaea.org The carboxylic acid of T19H is activated (e.g., with a carbodiimide) and reacted with the amino group of histamine to form a conjugate. This T19H-histamine conjugate can then be radiolabeled with Iodine-125 (¹²⁵I) using standard methods like the chloramine-T procedure. nih.goviaea.org

The resulting ¹²⁵I-labeled T19H derivative serves as the radioligand or "tracer" in the RIA. In these competitive assays, the radioligand competes with unlabeled testosterone from a sample for a limited number of binding sites on a specific antibody. The development of these assays often involves testing various combinations of immunogens and radioligands to achieve optimal performance. Research has shown that using a "heterologous" system, where the chemical bridge in the immunogen (e.g., T19H-PT) is different from the one in the radioligand (e.g., using a [¹²⁵I]testosterone-19-O-carboxymethyl ether tracer), can result in the most sensitive standard curves. nih.gov For instance, an assay using an antiserum raised against a T19H-PT immunogen combined with a [¹²⁵I]T19C (testosterone-19-O-carboxymethyl ether) radioligand demonstrated high sensitivity and specificity. nih.gov

Table 2: Cross-Reactivity of an Antiserum to T19H-PT Immunogen

| Compound | Cross-Reactivity (%) |

|---|---|

| 5α-dihydrotestosterone (DHT) | 0.78% |

| Progesterone (B1679170) (Po) | 0.3% |

| Androstenedione (B190577) (AN) | 0.43% |

Data from a specific assay system using a heterologous radioligand. nih.gov

Immunological Properties and Antigenic Characterization of Testosterone 19 Hemisuccinate Conjugates

Antigenicity and Immunogenicity Assessment in Experimental Animal Models (e.g., Mice, Rabbits)

Testosterone-19-hemisuccinate (T19H) conjugates have demonstrated high immunogenicity in various animal models, including mice and rabbits, leading to the production of specific antibodies against testosterone (B1683101). nih.govnih.gov Studies have compared the immunogenicity of T19H conjugates with other testosterone derivatives, such as those linked at the 3-position. When conjugated to carrier proteins like bovine serum albumin (BSA) or porcine thyroglobulin (PT), 19-linked derivatives of testosterone, including T19H, have been shown to be highly immunogenic. nih.govnih.gov

Monoclonal antibodies have been successfully produced in mice using this compound immunogens. nih.gov Similarly, polyclonal antisera have been raised in rabbits using T19H conjugated to porcine thyroglobulin, further establishing its utility as an effective immunogen for generating testosterone-specific antibodies. nih.gov

Specificity and Cross-Reactivity Profiles of Antibodies Generated Against this compound Conjugates

A critical aspect of antibodies developed for immunoassays is their specificity, which is determined by their cross-reactivity with structurally related steroids. Antibodies generated against this compound conjugates have been extensively characterized to assess their binding to other androgens and steroids.

The cross-reactivity of these antibodies can vary widely depending on the specific antibody (in the case of monoclonal antibodies) and the assay format. nih.gov For polyclonal rabbit antisera raised against a T19H-porcine thyroglobulin immunogen, good specificity has been observed. nih.gov

Individual monoclonal antibodies derived from mice immunized with T19H immunogens have shown a wide range of cross-reactivity with key steroids. nih.gov For example, the cross-reactivity with 5α-dihydrotestosterone (DHT) has been reported to range from 4.4% to 100%, with androstenedione (B190577) from 0.5% to 100%, and with progesterone (B1679170) from 0.08% to 5.4%. nih.gov

A particularly effective radioimmunoassay system utilized a rabbit antiserum generated against a T19H-PT immunogen. nih.gov This system demonstrated low cross-reactivity with several important steroids, as detailed in the table below.

Cross-Reactivity of a Rabbit Antiserum to a this compound-PT Immunogen

| Steroid | Cross-Reactivity (%) |

|---|---|

| 5α-Dihydrotestosterone (DHT) | 0.78 |

| Progesterone | 0.3 |

This high specificity, particularly the low cross-reactivity with DHT, is a significant advantage for developing reliable testosterone immunoassays. nih.gov

Epitope Mapping Studies of this compound Conjugates

Detailed epitope mapping studies specifically for antibodies generated against this compound conjugates are not extensively documented in the available scientific literature. Such studies would precisely define the specific structural features of the testosterone molecule that are recognized by the antibodies. This would involve identifying the key amino acid residues in the antibody's binding site that interact with the hapten and the influence of the 19-hemisuccinate linker on this interaction. While the cross-reactivity data provides indirect information about the epitope, direct epitope mapping would offer a more complete understanding of the molecular basis of antibody specificity.

Influence of Conjugation Site and Linker Chemistry on Antibody Affinity

The site of conjugation and the nature of the chemical linker used to couple the hapten to the carrier protein are crucial factors that influence the affinity and specificity of the resulting antibodies. For testosterone, the 19-position offers a site for conjugation that is distant from the key functional groups at the 3 and 17 positions, which are important for the biological activity and structural recognition of the steroid.

Studies have shown that the use of a heterologous system, where the chemical bridge (linker) in the immunogen is different from that in the tracer ligand used in the immunoassay, can lead to improved assay sensitivity. nih.gov Homologous assay systems, where the linker is identical in both the immunogen and the tracer, tend to result in higher antiserum titres but poorer assay sensitivity. nih.gov

For instance, antibodies raised against a this compound immunogen may show different binding characteristics when tested with a tracer that also has a hemisuccinate linker (homologous) versus a tracer with a different linker, such as carboxymethyl ether (heterologous). nih.govnih.gov One study found that a highly sensitive and specific assay was developed using an antiserum to a T19H-PT immunogen in combination with a heterologous radioligand, [¹²⁵I]T19C (Testosterone-19-O-carboxymethyl ether). nih.gov This highlights the importance of linker chemistry in optimizing immunoassay performance.

Furthermore, while the site of conjugation (19- versus 3-position) had minimal impact on immunogenicity, the selection of the appropriate tracer and understanding the role of the chemical bridge are essential for achieving optimal antibody affinity and assay specificity. nih.govnih.gov

Application of Testosterone 19 Hemisuccinate in Immunoassay Development and Validation

Design and Development of Radioimmunoassays (RIA) Utilizing Testosterone-19-hemisuccinate Radioligands

The development of a radioimmunoassay (RIA) hinges on the production of a high-affinity antibody and a suitable radiolabeled tracer. This compound (T19H) has been synthesized and utilized for both purposes. nih.gov

To generate an immune response, the T19H hapten is coupled to a large carrier protein, such as bovine serum albumin (BSA) or porcine thyroglobulin (PT), creating an immunogen. nih.gov Studies have shown that immunogens utilizing PT as the carrier protein tend to produce higher antiserum titres and more sensitive standard curves compared to those using BSA. nih.gov The site of conjugation on the testosterone (B1683101) molecule is a crucial factor influencing the specificity of the resulting antibodies. By using a C-19 derivative like T19H, the A, B, C, and D rings, as well as the C-3 and C-17 positions of the steroid, are left exposed, directing the immune response towards these key structural features and potentially reducing cross-reactivity with other steroids that differ at the C-19 position.

For the tracer component, T19H can be derivatized further to create a radioligand. A common approach involves coupling the hapten to an iodinatable molecule, like iodohistamine, to produce an ¹²⁵I-labeled tracer. nih.gov The performance of an RIA is significantly affected by the combination of the antiserum and the radioligand. A "homologous" assay uses a tracer with the same chemical bridge structure as the immunogen, while a "heterologous" assay uses a tracer with a different bridge or a different site of attachment. nih.gov Research indicates that homologous systems with T19H often result in high antiserum titres but poor assay sensitivity. nih.gov Conversely, heterologous systems, for instance, using an antiserum raised against a T19H-PT immunogen with a radioligand made from a different derivative like Testosterone 19-O-carboxymethyl ether (T19C), can yield highly sensitive and specific assays. nih.gov One such optimized system achieved a detection limit of 15 pg/tube. nih.gov

| Immunogen Conjugate | Carrier Protein | Radioligand Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound (T19H) | Porcine Thyroglobulin (PT) | Homologous ([¹²⁵I]T19H) | High antiserum titre but poor assay sensitivity. | nih.gov |

| This compound (T19H) | Porcine Thyroglobulin (PT) | Heterologous ([¹²⁵I]T19C) | Most sensitive standard curve with a detection limit of 15 pg/tube. | nih.gov |

| This compound (T19H) | Bovine Serum Albumin (BSA) | Not specified | Lower antiserum titres compared to PT conjugates. | nih.gov |

Enzyme-Linked Immunosorbent Assays (ELISA) Employing this compound Conjugates

Similar to RIA, the development of an Enzyme-Linked Immunosorbent Assay (ELISA) for testosterone involves using a hapten to produce antibodies and a labeled tracer, in this case, an enzyme conjugate. While this compound is viable, related C-19 derivatives such as Testosterone-19-carboxymethylether (T-19-CME) are also prominently used in ELISA development. nih.govresearchgate.netpantexbioanalysis.com In a competitive ELISA format, a testosterone derivative is conjugated to an enzyme like horseradish peroxidase (HRP) to create a tracer (e.g., T-19-CME-HRP). pantexbioanalysis.com

This enzyme conjugate competes with the unlabeled testosterone present in a standard or sample for a limited number of binding sites on an antibody, which is typically immobilized on a microtiter plate. nih.gov The antibody itself is raised against a testosterone-protein conjugate, which can be derived from T19H or other testosterone derivatives. nih.govresearchgate.net The choice of both the immunogen and the enzyme conjugate is critical for assay sensitivity and specificity. nih.gov The use of heterologous systems, where the hapten used for the immunogen differs from the hapten used for the enzyme conjugate (either in the linker or the attachment site), is a common strategy to enhance assay sensitivity. nih.govresearchgate.net For instance, antibodies generated against a Testosterone-19-carboxymethylether-BSA conjugate have been evaluated in various heterologous combinations to develop sensitive and specific assays. nih.govresearchgate.net

| Hapten for Conjugate | Conjugated Molecule | Application | Assay Format | Reference |

|---|---|---|---|---|

| Testosterone-19-carboxymethylether (T-19-CME) | Bovine Serum Albumin (BSA) | Immunogen for antibody production | ELISA | nih.govresearchgate.net |

| Testosterone-19-carboxymethylether (T-19-CME) | Horseradish Peroxidase (HRP) | Enzyme tracer for detection | Competitive ELISA | pantexbioanalysis.com |

Validation of Immunoassay Performance Characteristics for Research Sample Analysis

Any newly developed immunoassay must undergo rigorous validation to ensure its reliability for analyzing research samples. researchgate.net This process involves assessing several key performance characteristics: specificity, sensitivity, precision, and accuracy. researchgate.netiaea.org

Specificity: This refers to the ability of the antibody to bind exclusively to testosterone, without significant cross-reacting with other structurally similar steroids. For assays developed using C-19 derivatives like T19H, cross-reactivity with metabolites such as 5α-dihydrotestosterone (DHT) is a key parameter. Studies using rabbit antisera raised against T19H-PT immunogens showed good specificity, with DHT cross-reactivity ranging from 0.78% to 21.1%, depending on the radioligand used. nih.gov Cross-reactivity with progesterone (B1679170) and androstenedione (B190577) was even lower, often below 2.3%. nih.gov

Sensitivity: The sensitivity, or detection limit, determines the lowest concentration of testosterone that the assay can reliably measure. A highly sensitive RIA system using a T19H-PT antiserum with a heterologous T19C radioligand achieved a detection limit of 15 pg/tube. nih.gov ELISA systems for testosterone can achieve sensitivities in the range of 0.015 to 0.05 ng/mL. nih.govd-nb.info

Precision: Precision measures the reproducibility of the assay. It is assessed by the intra-assay (within-run) and inter-assay (between-run) coefficients of variation (CVs). Generally, validated immunoassays exhibit intra-assay CVs between 0.6% and 11.8% and inter-assay CVs between 2.3% and 12%. nih.goviaea.org

Accuracy: Accuracy is the agreement between the measured value and the true value. It is often evaluated through recovery studies (spiking a sample with a known amount of testosterone) and by comparing the results to a gold-standard method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov A high correlation (e.g., r = 0.98) with a reference method indicates good accuracy. nih.gov

| Validation Parameter | Finding for C-19 Derivative-Based Assays | Reference |

|---|---|---|

| Specificity (Cross-Reactivity) | DHT: 0.78-21.1%; Androstenedione: 0.45-2.3%; Progesterone: 0.05-1.4% | nih.gov |

| Sensitivity (Detection Limit) | 15 pg/tube (RIA) | nih.gov |

| Precision (Inter-Assay CV) | Typically 2.3% to 12% for immunoassays | iaea.org |

| Precision (Intra-Assay CV) | Typically 0.6% to 11.8% for immunoassays | nih.goviaea.org |

| Accuracy (Correlation) | Testosterone immunoassays can show good correlation (r=0.98) with RIA. | nih.gov |

Comparative Analysis of Immunoassay Formats Utilizing Different Testosterone Derivatives

The performance of a testosterone immunoassay is heavily influenced by the site on the steroid molecule used for conjugation to the carrier protein or enzyme. Besides the C-19 position, derivatives at the C-3, C-11, and C-17 positions are commonly used. nih.gov

The strategy of using heterologous assay formats—where the immunogen and the tracer have different chemical structures—is a powerful tool for improving sensitivity. nih.govnih.gov For instance, using an antiserum raised against a this compound (T19H) immunogen with a radioligand derived from testosterone-19-O-carboxymethyl ether (T19C) provided a more sensitive assay than a homologous system where both components were derived from T19H. nih.gov This principle applies across different conjugation sites; a study evaluating ten different combinations of antibodies and enzyme conjugates found that heterologous systems consistently led to more sensitive and specific assays. nih.gov

While well-validated immunoassays are suitable for many research applications, they can be subject to interference and may overestimate or underestimate steroid concentrations compared to mass spectrometry methods. nih.govendocrine-abstracts.org Studies comparing various immunoassays to isotope-dilution gas chromatography-mass spectrometry (ID/GC-MS) have found that immunoassays may overestimate low testosterone concentrations (as seen in women) and underestimate high concentrations (as seen in men). nih.gov LC-MS/MS is often considered superior in specificity for clinical monitoring, though immunoassays remain valuable, cost-effective tools for many research applications. endocrine-abstracts.org

| Testosterone Derivative (Conjugation Site) | Assay Type | Key Characteristic | Reference |

|---|---|---|---|

| This compound (C-19) | RIA | Antisera can provide high specificity with low cross-reactivity to DHT (0.78%). | nih.gov |

| Testosterone-3-O-carboxymethyloxime (C-3) | RIA/ELISA | Commonly used for generating antibodies; site of conjugation has little effect on overall immunogenicity compared to C-19. | nih.govnih.gov |

| Testosterone-11-hemisuccinate (C-11) | ELISA | Used in heterologous assay development to improve sensitivity and specificity. | nih.gov |

| Testosterone-17-hemisuccinate (C-17) | ELISA | Used to generate antibodies and enzyme conjugates for immunoassay development. | nih.gov |

Biochemical Interactions and Stability of Testosterone 19 Hemisuccinate in Research Matrices

Enzymatic Hydrolysis and Stability Profiling in In Vitro Biological Systems Relevant to Research (e.g., Serum, Tissue Homogenates)

The stability of Testosterone-19-hemisuccinate in biological matrices such as serum and tissue homogenates is a critical factor, as the cleavage of the hemisuccinate ester bond would result in the formation of testosterone (B1683101) and succinic acid, thereby detaching it from any conjugated protein.

While specific enzymatic hydrolysis studies on this compound are not extensively detailed in publicly available literature, general principles of steroid ester stability provide significant insights. Research on other steroidal esters, particularly 21-esters of corticosteroids, indicates that the stability of the ester linkage is highly dependent on the surrounding chemical environment and the presence of esterase enzymes.

Studies on corticosteroid esters with an anionic solubilizing group, such as the carboxylate in the hemisuccinate moiety, suggest they are not readily hydrolyzed by serum esterases. This implies that this compound, when unconjugated, would likely exhibit a degree of stability in serum. However, the enzymatic landscape of tissue homogenates is far more complex and varies significantly between tissue types (e.g., liver, kidney, adipose tissue). These homogenates contain a wider array of intracellular esterases.

Research on the biological esterification of steroids has shown that the hydrolysis of steroid esters is tissue-specific and depends on the activity of various esterases within those tissues. For instance, liver microsomes are known to possess high esterase activity. Therefore, in research applications involving liver homogenates, it is plausible that this compound could undergo enzymatic hydrolysis. The rate of this hydrolysis would be influenced by factors such as the concentration of the compound, the specific activity of esterases in the tissue preparation, and incubation conditions. The hydrophobic nature of the steroid nucleus itself is shielded by the ester, which can influence its susceptibility to catabolic enzymes.

Interaction with Serum Proteins and Non-Specific Binding in Research Assays

When used in research, particularly in the development of immunoassays, the interaction of this compound and its conjugates with serum proteins is a key consideration. This compound is typically conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Porcine Thyroglobulin (PT), to create an immunogen. d-nb.info This conjugate is then used to immunize animals to produce antibodies against testosterone.

The specificity of the resulting antibodies is a crucial aspect of the assay's performance. The antibodies generated against a this compound conjugate may cross-react with other structurally similar steroids. The extent of this cross-reactivity determines the specificity of the immunoassay. For example, studies have shown that antibodies raised against 19-linked testosterone derivatives can exhibit significant cross-reactivity with 5α-dihydrotestosterone (DHT). d-nb.info However, by carefully selecting the immunogen and the radioligand in a radioimmunoassay (RIA), high specificity can be achieved. One study found that an antiserum raised against a this compound-PT immunogen, when used with a heterologous radioligand, had very low cross-reactivity with DHT (0.78%), progesterone (B1679170) (0.3%), and androstenedione (B190577) (0.43%). d-nb.info

Non-specific binding is another critical factor in research assays. This phenomenon refers to the binding of the analyte or tracer to components other than the specific antibody, such as the surfaces of reaction vessels or other proteins in the sample matrix. Steroid derivatives can exhibit non-specific binding, which can lead to inaccurate results in immunoassays. Factors in serum, such as high levels of lipids or non-esterified fatty acids, can also interfere with the binding of steroids in immunoassays. frontiersin.org

| Cross-Reactant | Cross-Reactivity (%) with Anti-T19H-PT Antiserum |

| 5α-Dihydrotestosterone (DHT) | 0.78 |

| Progesterone (Po) | 0.3 |

| Androstenedione (AN) | 0.43 |

Data derived from a study using a specific rabbit antiserum to a T19H-PT immunogen with a heterologous radioligand. d-nb.info

Metabolic Fate of this compound as a Research Probe in Preclinical Models (If applicable to its role as a probe/immunogen)

The primary role of this compound in preclinical models is as a hapten in an immunogen. When conjugated to a carrier protein and introduced into an animal, its "metabolic fate" is intrinsically linked to the fate of the entire immunogen conjugate. The large protein carrier prevents rapid clearance and facilitates the presentation of the testosterone derivative to the immune system, leading to an antibody response.

The metabolism of the this compound moiety itself, while part of the larger conjugate, is generally considered to be slow. The ester bond is designed to be stable enough to allow for a robust immune response to be generated against the testosterone structure. The metabolic breakdown of the testosterone portion of the conjugate would follow the known pathways of testosterone metabolism, which primarily involves oxidation at various positions and conjugation to form more water-soluble compounds for excretion. However, as part of a large protein complex, its accessibility to metabolic enzymes is likely hindered. Anabolic-androgenic steroids, in general, undergo extensive metabolism to become more polar before being excreted in urine.

The main purpose as a research probe is not to trace a metabolic pathway in the traditional sense, but to elicit a specific immune response. Therefore, its most important "fate" is its recognition by B-cells and subsequent generation of specific antibodies.

Influence of pH and Temperature on the Chemical Stability of this compound

The hydrolysis of the ester bond is subject to both acid and base catalysis.

Under acidic conditions (pH below ~2.5) , the hydrolysis is catalyzed by hydronium ions.

Under alkaline conditions (pH above ~7.5-8) , the hydrolysis is catalyzed by hydroxide (B78521) ions and this process is generally faster than acid-catalyzed hydrolysis.

In the neutral to weakly acidic range (pH ~4-6) , the ester is generally most stable. In this range, intramolecular catalysis by the terminal carboxyl group of the succinate (B1194679) moiety can also contribute to hydrolysis.

Elevated temperatures significantly accelerate the rate of hydrolysis, following the principles of chemical kinetics. Studies on hydrocortisone (B1673445) sodium succinate have shown that an increase in temperature from ambient to 30°C can dramatically reduce the stability of the compound in solution. Therefore, for research purposes, aqueous solutions of this compound should be prepared in buffered solutions at a slightly acidic pH (around 4-6) and stored at low temperatures to minimize degradation. For long-term storage, the compound is most stable as a crystalline solid at -20°C.

| Condition | Effect on Stability | Recommendation for Research Use |

| pH | Most stable in weakly acidic conditions (pH 4-6). Susceptible to acid and base-catalyzed hydrolysis outside this range. | Use buffered solutions in the optimal pH range for storage and during assays. |

| Temperature | Increased temperature significantly accelerates hydrolysis. | Store solutions at low temperatures (e.g., 2-8°C for short-term, frozen for long-term). Avoid prolonged exposure to ambient or elevated temperatures. |

This table provides a general overview based on the known stability of other steroidal hemisuccinates.

Advanced Analytical Techniques for Characterization and Quantification of Testosterone 19 Hemisuccinate in Research

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity and Identity Confirmation in Research Studies

Chromatographic techniques are fundamental for separating Testosterone-19-hemisuccinate from starting materials, byproducts, or metabolites, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the predominant chromatographic method for the analysis of testosterone (B1683101) and its esters. nih.govbiotech-asia.org this compound, with its steroid backbone, is well-suited for separation on C18 or C8 columns. The presence of the Δ4-3-one conjugated system in the A-ring of the steroid provides a strong ultraviolet (UV) chromophore, allowing for sensitive detection at approximately 240-245 nm. nih.govnih.gov The hemisuccinate ester at the C-19 position increases the polarity of the molecule compared to testosterone, resulting in shorter retention times than the parent steroid or its long-chain fatty acid esters under typical RP-HPLC conditions. A simple isocratic or gradient mobile phase, often consisting of methanol (B129727) or acetonitrile (B52724) and water, is generally sufficient for effective separation. nih.govnih.gov

Table 1: Representative HPLC Conditions for Analysis of Testosterone Esters This table illustrates typical parameters used for testosterone ester analysis, which are adaptable for this compound.

| Parameter | Condition | Reference |

| Column | Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm) | Sigma-Aldrich |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) | Sigma-Aldrich |

| Flow Rate | 0.7 mL/min | Sigma-Aldrich |

| Column Temp. | 40 °C | Sigma-Aldrich |

| Detector | UV at 254 nm | Sigma-Aldrich |

| Injection Vol. | 2 µL | Sigma-Aldrich |

Gas Chromatography (GC): Gas chromatography is a high-resolution separation technique, but its application to steroids like this compound requires a crucial derivatization step. researchgate.net The native molecule, with its hydroxyl group at C-17 and a terminal carboxylic acid on the hemisuccinate chain, is not sufficiently volatile or thermally stable for GC analysis. Derivatization is necessary to convert these polar functional groups into nonpolar, thermally stable analogues. acs.org

A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which would convert the C-17 hydroxyl to a trimethylsilyl (B98337) (TMS) ether and the carboxylic acid to a TMS ester. nih.govnih.gov Another option is acylation, for instance, using heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the hydroxyl group. dss.go.th Following derivatization, the compound can be analyzed by GC, typically using a capillary column and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantitative Analysis in Research Settings

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is an indispensable tool for the structural confirmation and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS with a soft ionization technique such as electrospray ionization (ESI) is ideal for analyzing thermally labile and polar molecules like this compound without derivatization. In positive ion mode, ESI would be expected to generate a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 405.2 for C23H32O6. nih.gov Tandem mass spectrometry (MS/MS) is used for definitive structural elucidation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Expected fragmentation for this compound would include the neutral loss of the hemisuccinate moiety (118 Da) and characteristic cleavages within the steroid's A/B and C/D ring systems. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, after appropriate derivatization, electron ionization (EI) is typically used. nih.gov The resulting mass spectrum provides a unique "fingerprint" of the molecule. The EI mass spectra of TMS-derivatized testosterone esters often show an intense molecular ion, which is beneficial for MS/MS analysis. dshs-koeln.de The fragmentation pattern would be dominated by ions characteristic of the derivatized steroid core, allowing for confident identification. Analysis of the di-TMS derivative of this compound would be expected to show a molecular ion and fragments corresponding to the loss of TMS groups and cleavage of the steroid rings.

Table 2: Predicted Key Mass-to-Charge (m/z) Ratios for this compound Analysis

| Analytical Method | Ion Type | Predicted m/z | Description |

| LC-ESI-MS | [M+H]⁺ | 405.2 | Protonated molecule |

| LC-ESI-MS/MS | Product Ion | 287.2 | [M+H - Succinic Acid]⁺ |

| GC-EI-MS (di-TMS derivative) | [M]⁺ | 548.3 | Molecular ion of di-TMS derivative |

| GC-EI-MS (di-TMS derivative) | Fragment Ion | 533.3 | [M - CH₃]⁺ |

| GC-EI-MS (di-TMS derivative) | Fragment Ion | 458.3 | [M - TMSOH]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of a novel compound like this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the connectivity of the entire molecule.

The NMR spectrum of this compound would have several defining features that distinguish it from the parent testosterone molecule. Research on related 19-hydroxysteroids provides a strong basis for interpreting the spectra. tandfonline.comoup.comcdnsciencepub.com

Key expected features include:

¹H NMR: The disappearance of the sharp singlet for the C-19 methyl protons (typically found near 1.2 ppm in testosterone) and the appearance of a new set of signals for the C-19 methylene (B1212753) protons (H₂-19), which are shifted downfield due to the attached ester. Signals for the two methylene groups of the succinate (B1194679) chain would also be present, likely as complex multiplets around 2.6 ppm. tandfonline.com

¹³C NMR: The C-19 carbon signal would be shifted significantly downfield from its position as a methyl group (~12 ppm in testosterone) to a value characteristic of a methylene carbon bearing an ester oxygen (~65-70 ppm). cdnsciencepub.comcdnsciencepub.com The carbonyl carbons of the hemisuccinate ester would appear far downfield ( >170 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties of this compound (Predicted values based on data for 19-hydroxysteroids and succinate derivatives)

| Moiety | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) | Reference |

| C-18 Methyl | ¹H | ~0.85 | Singlet | tandfonline.com |

| C-4 Vinyl | ¹H | ~5.7 | Singlet | tandfonline.com |

| C-19 Methylene | ¹H | ~3.8 - 4.2 | Doublet of Doublets / Quartet | tandfonline.com |

| Succinate Methylenes | ¹H | ~2.6 | Multiplet | General Ester Data |

| C-18 | ¹³C | ~11 | CH₃ | cdnsciencepub.com |

| C-19 | ¹³C | ~68 | CH₂ | cdnsciencepub.com |

| C-3 Carbonyl | ¹³C | ~200 | C=O | cdnsciencepub.com |

| C-5 | ¹³C | ~170 | C | cdnsciencepub.com |

| C-4 | ¹³C | ~124 | CH | cdnsciencepub.com |

| Succinate Carbonyls | ¹³C | ~172, ~175 | C=O | General Ester Data |

Spectrophotometric and Fluorometric Methods for Indirect Quantification in Research Assays

While chromatography and mass spectrometry are primary tools for identification, simpler spectroscopic methods can be used for routine quantification in established research assays.

Spectrophotometry: The α,β-unsaturated ketone in the A-ring of this compound provides a basis for direct UV spectrophotometric quantification. researchgate.net This chromophore exhibits a characteristic maximum absorbance (λmax) at approximately 241-245 nm. nih.govcaymanchem.com By constructing a standard curve using a pure reference standard of the compound, the concentration in unknown samples can be determined using the Beer-Lambert law. While not as specific as chromatographic methods, it is a rapid and cost-effective technique for quantifying the compound in relatively pure solutions. Derivative UV spectroscopy can also be employed to enhance specificity and resolve the analyte signal from background interference. tandfonline.comtandfonline.com

Fluorometric Methods: this compound is not natively fluorescent. Therefore, fluorometric quantification must be achieved indirectly.

Derivatization: The compound can be reacted with a fluorescent labeling agent (a fluorophore) that targets either the C-17 hydroxyl group or the terminal carboxylic acid of the succinate chain. The resulting fluorescent product can then be quantified using a fluorometer.

Fluorescence Immunoassay (FIA): A more common and highly sensitive approach is the development of a competitive immunoassay. nih.gov The carboxylic acid handle of the hemisuccinate moiety is ideal for conjugating the steroid to a carrier protein like bovine serum albumin (BSA) to create an immunogen. This immunogen can be used to generate antibodies that specifically recognize the testosterone derivative. In a competitive assay format, sample analyte (this compound) competes with a known amount of a fluorescently-labeled testosterone tracer for a limited number of antibody binding sites. nih.govrsc.org The resulting fluorescence signal is inversely proportional to the concentration of the analyte in the sample. Time-resolved fluorescence immunoassay (TR-FIA) and fluorescence polarization immunoassay (FPIA) are advanced formats that offer enhanced sensitivity and are performed in homogeneous solutions. nih.govgoogle.com

Conclusion: Synthesis, Immunological Application, and Analytical Significance of Testosterone 19 Hemisuccinate in Research

Summary of Key Synthetic Achievements and Immunogenic Properties

The synthesis of testosterone-19-hemisuccinate represents a significant achievement in steroid chemistry, providing a crucial derivative for the development of immunoassays. The process involves the chemical modification of the testosterone (B1683101) molecule at the C-19 position to introduce a hemisuccinate linker. This linker serves as a bridge to couple the steroid to a larger carrier protein, such as bovine serum albumin (BSA) or porcine thyroglobulin (PT). nih.gov The resulting conjugate is essential for eliciting an immune response and producing antibodies specific to testosterone.

The immunogenic properties of these this compound conjugates have been a subject of detailed research. Studies have shown that when these conjugates are used as immunogens, they can generate high-titer antisera. nih.gov The choice of carrier protein has been found to influence the immunogenicity, with porcine thyroglobulin often yielding higher antiserum titres and more sensitive standard curves in immunoassays compared to bovine serum albumin. nih.gov The position of the linkage on the testosterone molecule is a critical factor in determining the specificity of the antibodies produced. By linking through the C-19 position, the resulting antibodies exhibit a high degree of specificity for testosterone, with reduced cross-reactivity to other structurally similar steroids like 5α-dihydrotestosterone (DHT). nih.gov This specificity is a key advantage for developing reliable and accurate analytical methods.

Impact on Bioanalytical Methodologies for Steroid Hormone Research

The development of this compound has had a profound impact on bioanalytical methodologies, particularly in the field of steroid hormone research. Its primary application lies in the development of competitive binding immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), for the quantitative measurement of testosterone in biological samples. nih.govd-nb.info

In these assays, this compound, when conjugated to a carrier protein, is used to produce antibodies. A labeled form of testosterone, often an iodinated radioligand in RIA, then competes with the endogenous testosterone in the sample for binding to these specific antibodies. nih.gov The amount of bound labeled testosterone is inversely proportional to the concentration of testosterone in the sample.

A significant advancement has been the use of heterologous assay systems, where the immunogen (e.g., this compound-PT) and the labeled tracer (e.g., [125I]Testosterone-19-O-carboxymethyl ether) have different chemical bridges. nih.gov This approach has been shown to provide highly specific assays for testosterone with low cross-reactivity and high sensitivity, enabling the detection of testosterone at picogram levels. nih.gov Such sensitive and specific assays are crucial for various clinical and research applications, including the diagnosis of disorders related to androgen production. sintmaria.benih.gov

The following table summarizes the key characteristics of an assay system using an antiserum to a this compound-PT immunogen:

| Feature | Description |

| Immunogen | This compound conjugated to Porcine Thyroglobulin (T19H-PT) |

| Radioligand | [125I]Testosterone-19-O-carboxymethyl ether ([125I]T19C) |

| Detection Limit | 15 pg/tube |

| Cross-reactivity with DHT | 0.78% |

| Cross-reactivity with Progesterone (B1679170) | 0.3% |

| Cross-reactivity with Androstenedione (B190577) | 0.43% |

| Data sourced from a study on 19-linked derivatives of testosterone. nih.gov |

Outstanding Questions and Future Prospects in the Field of Steroid Immunochemistry

Despite the significant progress, several questions and future prospects remain in the field of steroid immunochemistry. A key area of ongoing research is the quest for even greater assay specificity and sensitivity. While current methods are highly effective, the potential for cross-reactivity with other endogenous steroids always necessitates careful validation. Future research could focus on developing monoclonal antibodies with even more refined specificity, potentially targeting unique epitopes on the testosterone molecule that are not present on other androgens.

The influence of the immune system on steroid hormone regulation and vice versa is another area ripe for exploration. frontiersin.orgfrontiersin.org While it is known that androgens can modulate immune responses, the precise mechanisms and the role of specific steroid derivatives in this process are not fully understood. frontiersin.orgfrontiersin.org Future studies could investigate how immunogens like this compound and the resulting antibodies might be used as tools to probe these complex interactions.

Furthermore, the development of non-isotopic immunoassays, such as those based on fluorescence or chemiluminescence, continues to be a priority. These methods would offer advantages in terms of safety, cost, and ease of use compared to traditional radioimmunoassays. The synthesis of novel testosterone derivatives, including different linker chemistries, will be crucial for the development of these next-generation immunodiagnostic tools.

Broader Contribution to Steroid Chemistry and Immunodiagnostics in Academic Research

The work on this compound has made a substantial contribution to the broader fields of steroid chemistry and immunodiagnostics. The synthetic strategies developed for modifying the testosterone molecule at the C-19 position have expanded the toolkit available to medicinal and organic chemists working with steroids. mdpi.com These methods can potentially be adapted for the synthesis of other steroid derivatives for various research and therapeutic purposes.

In the realm of immunodiagnostics, the development of highly specific and sensitive immunoassays for testosterone has set a benchmark for the measurement of other small molecules. The principles learned from creating and validating these assays, such as the importance of hapten design and the use of heterologous systems, have been widely applied to the development of assays for other hormones, drugs, and environmental contaminants. nih.govd-nb.info

The availability of reliable methods for testosterone measurement has been instrumental in advancing our understanding of endocrinology, reproductive biology, and a range of clinical disorders. nih.gov This has facilitated a vast body of academic research into the physiological and pathophysiological roles of androgens in both males and females. nih.govfrontiersin.org The legacy of this compound, therefore, extends far beyond its direct application, having played a pivotal role in shaping the landscape of modern steroid research and clinical diagnostics.

Q & A

Q. Q1. What are the validated synthetic pathways for Testosterone-19-hemisuccinate, and how can purity be ensured during synthesis?

Methodological Answer: this compound is synthesized via esterification of testosterone with succinic anhydride under controlled conditions. Key steps include:

- Reagent Purity : Use anhydrous solvents and high-purity succinic anhydride (≥99%) to minimize side reactions .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track esterification progress. Adjust pH to 6–7 to stabilize the hemisuccinate ester .

- Purification : Recrystallize the product using ethanol/water mixtures, and validate purity via melting point analysis (compare to literature values) and NMR spectroscopy (e.g., δ 2.6 ppm for succinate protons) .

Q. Q2. What analytical techniques are recommended for characterizing this compound in experimental settings?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity. Compare retention times to certified reference standards .

- Spectroscopy : Confirm structural integrity via FT-IR (C=O stretch at ~1730 cm⁻¹ for ester groups) and ¹H/¹³C NMR (e.g., absence of free testosterone hydroxyl signals) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (expected m/z for C₂₃H₃₂O₅: 396.22) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vivo studies?

Methodological Answer: Contradictions often arise from variability in administration routes, animal models, or assay sensitivity. To address this:

- Standardize Protocols : Adopt consistent administration methods (e.g., subcutaneous vs. intramuscular) and validate bioavailability via LC-MS/MS quantification of plasma metabolites .

- Control Variables : Use isogenic animal models to minimize genetic variability, and document hormonal status (e.g., castrated vs. intact males) .

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, weighting data by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool) .

Q. Q4. What experimental designs are optimal for studying the androgen receptor (AR) binding kinetics of this compound?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled [³H]-dihydrotestosterone (DHT) in AR-positive cell lines (e.g., LNCaP). Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Molecular Dynamics (MD) Simulations : Model the ester group’s interaction with AR’s ligand-binding domain (LBD) using software like GROMACS. Validate predictions via site-directed mutagenesis (e.g., AR-T877A mutations) .

- Transcriptional Activity : Measure luciferase reporter activity in cells transfected with androgen-response elements (ARE). Normalize to vehicle controls and confirm specificity with AR antagonists (e.g., flutamide) .

Q. Q5. How can researchers mitigate batch-to-batch variability in this compound used for in vitro assays?

Methodological Answer:

- Quality Control (QC) : Implement ISO 17025-compliant QC protocols, including residual solvent analysis (GC-MS) and endotoxin testing (LAL assay) .

- Stability Studies : Store batches at –20°C under nitrogen atmosphere to prevent ester hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Inter-Lab Validation : Share samples with collaborating labs for cross-validation using harmonized protocols (e.g., USP <1225> for analytical method transfer) .

Data Interpretation & Reproducibility

Q. Q6. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude biologically implausible data points .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power (α=0.05) for detecting predefined effect sizes .

Q. Q7. How should researchers document experimental methods to ensure reproducibility of this compound studies?

Methodological Answer:

- Detailed Protocols : Follow AIMRAD guidelines (Abstract, Introduction, Methods, Results, Analysis, Discussion), specifying equipment models, software versions, and reagent lot numbers .

- Supplemental Data : Provide raw chromatograms, NMR spectra, and statistical code in FAIR-aligned repositories (e.g., Zenodo, Figshare) .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE 2.0 guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.